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Executive Summary
The market withdrawal of cerivastatin (Baycol®/Lipobay®) in August 2001 remains a pivotal

case study in pharmacovigilance and drug safety. This technical guide provides a

comprehensive analysis of the historical context surrounding cerivastatin's removal from the

market, focusing on the quantitative data, experimental methodologies, and underlying

molecular mechanisms of its associated myotoxicity. The primary catalyst for the withdrawal

was a significantly elevated risk of rhabdomyolysis, a severe and potentially fatal muscle-

wasting condition, particularly when co-administered with the fibrate drug, gemfibrozil. This

document delves into the pharmacokinetic and pharmacodynamic interactions that

underpinned this heightened risk, offering valuable insights for researchers, scientists, and

professionals engaged in the development of new therapeutic agents.

Historical Context and Timeline of Market
Withdrawal
Cerivastatin, a potent inhibitor of HMG-CoA reductase, was developed by Bayer AG and first

approved for the treatment of hypercholesterolemia in the United Kingdom in 1997, followed by

approval in the United States in the same year.[1] It was marketed for its high potency at low
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doses. However, post-marketing surveillance soon revealed a concerning number of reports of

severe myopathy and rhabdomyolysis.

Timeline of Key Events:

1997: Cerivastatin receives initial market approval.

1999: The drug's label is revised to include a warning about the rare occurrence of

rhabdomyolysis with statin therapy. Later in the year, the label is further updated to

contraindicate the combined use of cerivastatin and gemfibrozil.[2]

May 2001: Bayer issues a letter to healthcare professionals advising a starting daily dose of

≤0.4 mg to mitigate the risk of rhabdomyolysis.[2]

August 8, 2001: Bayer AG announces the voluntary withdrawal of cerivastatin from most

markets worldwide, citing the increased risk of rhabdomyolysis, especially in combination

with gemfibrozil.[3] The withdrawal followed reports of 31 deaths in the United States linked

to cerivastatin-associated rhabdomyolysis.[2]

August 28, 2001: The withdrawal is extended to Japan after it was announced that

gemfibrozil would soon be marketed in the country.[4]

The withdrawal highlighted critical issues in post-marketing surveillance and the challenges of

identifying rare but severe adverse drug reactions.[5] Internal company documents later

revealed that Bayer had been aware of the potential for a significant interaction with gemfibrozil

shortly after the drug's launch.[6]

Quantitative Analysis of Rhabdomyolysis Risk
Post-marketing data clearly demonstrated a disproportionately high incidence of

rhabdomyolysis associated with cerivastatin compared to other statins available at the time.

This risk was dramatically amplified when cerivastatin was used concomitantly with

gemfibrozil.
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Drug/Combination

Reporting Rate of

Rhabdomyolysis

(Cases per 10,000

person-years)

Fold-Increase in

Risk vs. Other Statin

Monotherapy

Reference

Other Statins

(atorvastatin,

fluvastatin, lovastatin,

pravastatin,

simvastatin) -

Monotherapy

0.44 1x [7]

Cerivastatin -

Monotherapy
5.34 ~12x [8]

Other Statins +

Fibrate (gemfibrozil or

fenofibrate)

Not explicitly

quantified in this

format, but risk is

elevated

>10x [7]

Cerivastatin +

Gemfibrozil
1035 ~2352x [8]
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Pharmacokinetic

Interaction with

Gemfibrozil

Parameter Value Reference

Cerivastatin AUC

(Area Under the

Curve) Increase

Mean Increase 559% (5.6-fold) [6]

Cerivastatin Cmax

(Maximum

Concentration)

Increase

Mean Increase 307% (3.1-fold) [6]

Gemfibrozil Inhibition

of CYP2C8

(Cerivastatin

Metabolism)

IC50 (Gemfibrozil) 28 µM [9]

Gemfibrozil

Glucuronide Inhibition

of CYP2C8

IC50 (Gemfibrozil 1-

O-β-glucuronide)
4 µM [9]

Gemfibrozil Inhibition

of OATP1B1

(Cerivastatin Hepatic

Uptake)

IC50 (Gemfibrozil) 72 µM [9]

Gemfibrozil

Glucuronide Inhibition

of OATP1B1

IC50 (Gemfibrozil 1-

O-β-glucuronide)
24 µM [9]

Experimental Protocols and Methodologies
The understanding of cerivastatin's heightened myotoxicity risk is built upon key in vitro and in

vivo studies. Below are summaries of the methodologies employed in pivotal experiments.

In Vitro Inhibition of CYP2C8 and OATP1B1
Objective: To determine the inhibitory potential of gemfibrozil and its major metabolite,

gemfibrozil 1-O-β-glucuronide, on the primary metabolic and transport pathways of
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cerivastatin.

Methodology Summary:

CYP2C8 Inhibition Assay:

System: Human liver microsomes or recombinant human CYP2C8 enzymes expressed in

a suitable system (e.g., baculovirus-infected insect cells).

Substrate: A specific probe substrate for CYP2C8 (e.g., paclitaxel 6α-hydroxylase activity)

or cerivastatin itself.

Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at varying concentrations.

Procedure: The substrate and inhibitors are incubated with the enzyme system and an

NADPH-generating system to initiate the metabolic reaction. The reaction is terminated

after a specified time, and the formation of the metabolite is quantified using analytical

techniques such as high-performance liquid chromatography-tandem mass spectrometry

(HPLC-MS/MS).

Data Analysis: The rate of metabolite formation at different inhibitor concentrations is used

to calculate the IC50 value, which represents the concentration of the inhibitor that causes

50% inhibition of the enzyme activity.

OATP1B1 Inhibition Assay:

System: Human embryonic kidney (HEK293) cells or other suitable cell lines stably

transfected to express the human OATP1B1 transporter.

Substrate: A radiolabeled or fluorescently tagged substrate of OATP1B1, such as [³H]-

estrone-3-sulfate or cerivastatin.

Inhibitors: Gemfibrozil and gemfibrozil 1-O-β-glucuronide at various concentrations.

Procedure: The transfected cells are incubated with the substrate in the presence and

absence of the inhibitors for a defined period. The uptake of the substrate into the cells is

then measured by quantifying the radioactivity or fluorescence.
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Data Analysis: The reduction in substrate uptake in the presence of the inhibitors is used

to determine the IC50 value.[10][11]

Clinical Pharmacokinetic Drug-Drug Interaction Study
Objective: To quantify the in vivo effect of gemfibrozil co-administration on the

pharmacokinetics of cerivastatin in healthy human volunteers.

Methodology Summary:

Study Design: A randomized, double-blind, two-phase crossover study design is typically

employed to minimize inter-individual variability.

Participants: A cohort of healthy volunteers meeting specific inclusion and exclusion criteria.

Treatment Phases:

Phase 1 (Control): Participants receive a single oral dose of cerivastatin (e.g., 0.3 mg)

with a placebo.

Phase 2 (Interaction): Participants receive multiple doses of gemfibrozil (e.g., 600 mg

twice daily for several days) to achieve steady-state concentrations, followed by a single

oral dose of cerivastatin.

Washout Period: A sufficient washout period is implemented between the two phases to

ensure complete elimination of the drugs from the participants' systems.

Blood Sampling: Serial blood samples are collected at predefined time points before and

after cerivastatin administration in both phases.

Bioanalysis: Plasma concentrations of cerivastatin and its metabolites are measured using

a validated bioanalytical method, typically LC-MS/MS.

Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key

pharmacokinetic parameters, including the area under the plasma concentration-time curve

(AUC) and the maximum plasma concentration (Cmax). The geometric mean ratios of these

parameters between the gemfibrozil and placebo phases are calculated to quantify the

magnitude of the drug-drug interaction.[1]
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Molecular Mechanisms and Signaling Pathways
The myotoxicity of statins, including cerivastatin, is a complex process involving multiple

cellular and molecular pathways. The primary mechanism of action of statins is the inhibition of

HMG-CoA reductase, which has downstream effects beyond cholesterol synthesis.

HMG-CoA Reductase Inhibition and Downstream Effects
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Caption: Inhibition of HMG-CoA reductase by cerivastatin disrupts the mevalonate pathway.

The inhibition of HMG-CoA reductase by cerivastatin not only reduces cholesterol synthesis

but also depletes essential downstream products of the mevalonate pathway, such as farnesyl

pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These isoprenoids are

crucial for the post-translational modification (prenylation) of various proteins, including small

GTPases like Ras, Rho, and Rab, which are involved in critical cellular signaling pathways.

Disruption of protein prenylation is thought to be a key contributor to statin-induced myopathy.

Proposed Mechanisms of Cerivastatin-Induced
Myotoxicity
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Caption: Key cellular pathways implicated in cerivastatin-induced myotoxicity.

Several interconnected mechanisms are believed to contribute to the myotoxic effects of

cerivastatin:

Mitochondrial Dysfunction: Statins can impair the function of the mitochondrial respiratory

chain, partly through the depletion of coenzyme Q10 (ubiquinone), an essential component

of the electron transport chain. This leads to decreased ATP production, increased
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generation of reactive oxygen species (ROS), and the opening of the mitochondrial

permeability transition pore, which can trigger apoptosis.

Induction of Apoptosis: Statin-induced mitochondrial dysfunction can initiate the intrinsic

apoptotic pathway through the release of cytochrome c, leading to the activation of caspases

and subsequent programmed cell death of myocytes.

Activation of the Ubiquitin-Proteasome System: Studies have shown that statins can

upregulate the expression of genes involved in the ubiquitin-proteasome system, the major

pathway for protein degradation in cells.[3][12] This can lead to the breakdown of muscle

proteins and contribute to muscle atrophy and weakness.

Cerivastatin and Gemfibrozil Interaction Workflow
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Caption: Pharmacokinetic interaction of cerivastatin and gemfibrozil leading to

rhabdomyolysis.

The profound drug-drug interaction between cerivastatin and gemfibrozil is primarily

pharmacokinetic in nature. Gemfibrozil and its glucuronide metabolite are potent inhibitors of

both the hepatic uptake transporter OATP1B1 and the metabolic enzyme CYP2C8. This dual

inhibition significantly reduces the clearance of cerivastatin, leading to a substantial increase
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in its systemic and, consequently, muscle tissue concentrations, thereby amplifying its myotoxic

potential and dramatically increasing the risk of rhabdomyolysis.

Conclusion and Implications for Drug Development
The withdrawal of cerivastatin serves as a critical lesson in drug safety and the importance of

robust post-marketing surveillance. For researchers and drug development professionals, this

case underscores several key considerations:

Thorough Characterization of Metabolic and Transport Pathways: A comprehensive

understanding of a drug candidate's metabolic and transport pathways is essential to

anticipate potential drug-drug interactions.

Early Assessment of Interaction Potential: In vitro screening for inhibition of key enzymes

and transporters should be conducted early in development, especially for drugs that will be

co-administered with other medications.

Vigilant Post-Marketing Surveillance: The cerivastatin case highlights the necessity of a

responsive and transparent post-marketing surveillance system to detect and act upon rare

but serious adverse events.

Consideration of Pharmacogenomic Factors: Individual genetic variations in drug

metabolizing enzymes and transporters can influence a patient's susceptibility to adverse

drug reactions.

By integrating the lessons learned from the cerivastatin withdrawal, the pharmaceutical

industry can continue to improve the safety of new medicines and better protect public health.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1668405?utm_src=pdf-body
https://www.benchchem.com/product/b1668405?utm_src=pdf-body
https://www.benchchem.com/product/b1668405?utm_src=pdf-body
https://www.benchchem.com/product/b1668405?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Gemfibrozil greatly increases plasma concentrations of cerivastatin - PubMed
[pubmed.ncbi.nlm.nih.gov]

2. Mechanisms and assessment of statin-related muscular adverse effects - PMC
[pmc.ncbi.nlm.nih.gov]

3. Pathophysiological mechanisms of statin‐associated myopathies: possible role of the
ubiquitin‐proteasome system - PMC [pmc.ncbi.nlm.nih.gov]

4. Changes in ubiquitin proteasome pathway gene expression in skeletal muscle with
exercise and statins - PubMed [pubmed.ncbi.nlm.nih.gov]

5. journals.physiology.org [journals.physiology.org]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

8. Potential for conflict of interest in the evaluation of suspected adverse drug reactions: use
of cerivastatin and risk of rhabdomyolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. OATP1B1-related drug–drug and drug–gene interactions as potential risk factors for
cerivastatin-induced rhabdomyolysis - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Pathophysiological mechanisms of statin-associated myopathies: possible role of the
ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Cerivastatin's Market Withdrawal: A Technical and
Historical Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668405#historical-context-of-cerivastatin-s-market-
withdrawal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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